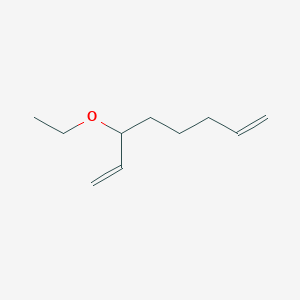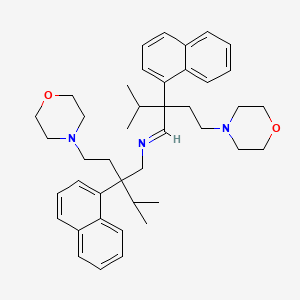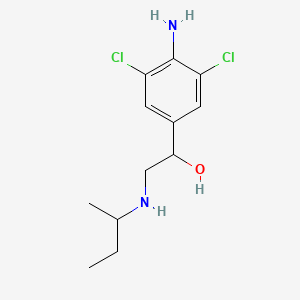
N-butyl-N-(tripropoxysilylmethyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-(tripropoxysilylmethyl)butan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a tripropoxysilylmethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-(tripropoxysilylmethyl)butan-1-amine typically involves the reaction of butylamine with a silylating agent such as tripropoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butylamine+Tripropoxysilane→this compound
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and yield. Industrial production methods often utilize continuous flow reactors and advanced separation techniques to achieve efficient and cost-effective synthesis.
化学反応の分析
Types of Reactions: N-butyl-N-(tripropoxysilylmethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
N-butyl-N-(tripropoxysilylmethyl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of N-butyl-N-(tripropoxysilylmethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions and participate in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity, receptor binding, and other molecular interactions.
類似化合物との比較
N-butylamine: A simple amine with a butyl group attached to the nitrogen atom.
N-(tripropoxysilylmethyl)amine: An amine with a tripropoxysilylmethyl group attached to the nitrogen atom.
N-butyl-N-methylamine: An amine with both butyl and methyl groups attached to the nitrogen atom.
Comparison: N-butyl-N-(tripropoxysilylmethyl)butan-1-amine is unique due to the presence of both butyl and tripropoxysilylmethyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The tripropoxysilylmethyl group enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
35501-21-4 |
|---|---|
分子式 |
C18H41NO3Si |
分子量 |
347.6 g/mol |
IUPAC名 |
N-butyl-N-(tripropoxysilylmethyl)butan-1-amine |
InChI |
InChI=1S/C18H41NO3Si/c1-6-11-13-19(14-12-7-2)18-23(20-15-8-3,21-16-9-4)22-17-10-5/h6-18H2,1-5H3 |
InChIキー |
UNNATBLJOIEIAS-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C[Si](OCCC)(OCCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


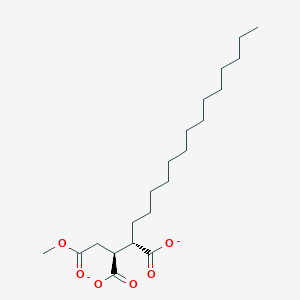
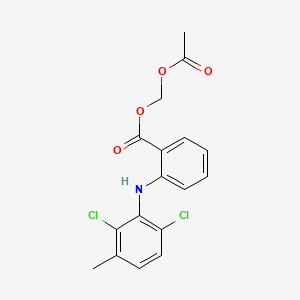
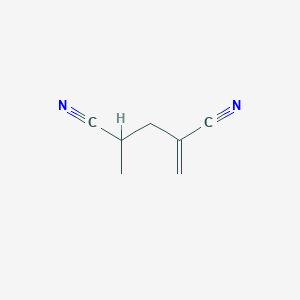

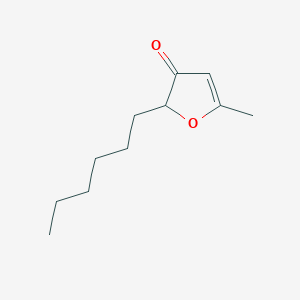
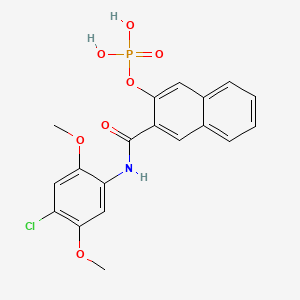
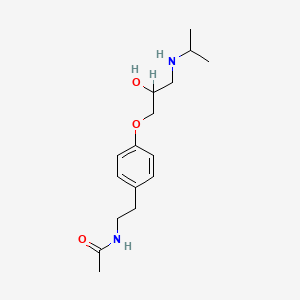


![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
